3-Methyl-4-nitroisoxazole
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Overview
Description
3-Methyl-4-nitroisoxazole (MNI) is a heterocyclic organic compound that has been used in scientific research due to its unique properties and potential applications. MNI has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
3-Methyl-4-nitroisoxazole has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and inflammation. 3-Methyl-4-nitroisoxazole has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitroisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-4-nitroisoxazole has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-Methyl-4-nitroisoxazole has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, reduce oxidative stress and inflammation, and protect neurons from damage. 3-Methyl-4-nitroisoxazole has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-4-nitroisoxazole is its versatility in scientific research. It can be used in a variety of applications, including cell culture, animal models, and clinical studies. 3-Methyl-4-nitroisoxazole is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, there are some limitations to the use of 3-Methyl-4-nitroisoxazole in lab experiments. It is important to note that 3-Methyl-4-nitroisoxazole may have different effects in different cell types and animal models, and its effects may vary depending on the dose and duration of treatment.
Future Directions
There are many future directions for research on 3-Methyl-4-nitroisoxazole. One area of interest is the role of 3-Methyl-4-nitroisoxazole in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Methyl-4-nitroisoxazole has been found to have neuroprotective effects, and further research may explore its potential as a therapeutic agent for these diseases. Another area of interest is the use of 3-Methyl-4-nitroisoxazole in cancer treatment. 3-Methyl-4-nitroisoxazole has been shown to inhibit the growth of cancer cells, and future research may explore its potential as a chemotherapy agent. Additionally, further research may explore the mechanisms of action of 3-Methyl-4-nitroisoxazole and its effects on various signaling pathways in cells.
Conclusion:
In conclusion, 3-Methyl-4-nitroisoxazole is a valuable tool in scientific research due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been used in a variety of scientific research applications. 3-Methyl-4-nitroisoxazole has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are some limitations to the use of 3-Methyl-4-nitroisoxazole in lab experiments, there are many future directions for research on 3-Methyl-4-nitroisoxazole, including its potential role in neurodegenerative diseases and cancer treatment.
Synthesis Methods
The synthesis of 3-Methyl-4-nitroisoxazole involves the reaction of 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting product is then treated with acetic anhydride to yield 3-Methyl-4-nitroisoxazole. This method has been widely used in the laboratory to produce 3-Methyl-4-nitroisoxazole in high yields and purity.
properties
IUPAC Name |
3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVNRDVQUPXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549976 |
Source
|
Record name | 3-Methyl-4-nitro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitroisoxazole | |
CAS RN |
1122-05-0 |
Source
|
Record name | 3-Methyl-4-nitro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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